Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone

Overview

Description

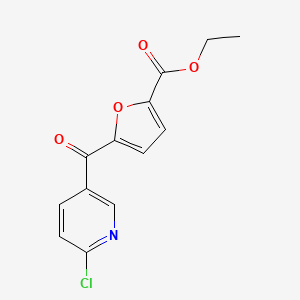

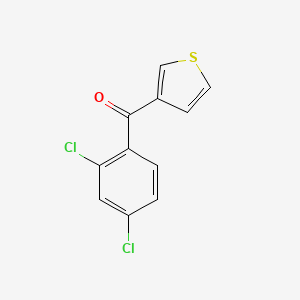

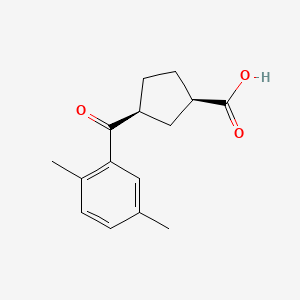

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NOS . It has a molecular weight of 303.5 g/mol . The IUPAC name for this compound is cyclohexyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI string for Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone isInChI=1S/C18H25NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 . The Canonical SMILES string is C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 . Physical And Chemical Properties Analysis

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone has a molecular weight of 303.5 g/mol . It has a computed XLogP3-AA value of 3.9 , indicating its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 303.16568559 g/mol . The topological polar surface area is 45.6 Ų , and it has a heavy atom count of 21 .Scientific Research Applications

Stereoselective Photochemical Reactions

Cyclohexyl phenyl ketone has been used in stereoselective photochemical reactions within lyotropic liquid crystals formed by chiral ionic liquids. This process has proven effective in directing enantioselective photochemical reactions, highlighting the potential of cyclohexyl phenyl ketone in facilitating stereocontrolled synthesis in photochemistry (Yang et al., 2013).

Intramolecular Cyclization

Cyclohexyl phenyl ketone derivatives have demonstrated diverse reactivities under different conditions, leading to various cyclization products. The reactivity profile of these compounds, under both basic and acidic conditions, provides insights into the mechanisms of intramolecular cyclization and highlights their potential in synthetic organic chemistry (Ning et al., 2018).

Coordination Chemistry

The study of Co(II) and Co(III) complexes with derivatives of cyclohexyl phenyl ketone reveals the utility of these compounds in coordination chemistry. The characterization of these complexes contributes to the understanding of their magnetic and spectroscopic properties, which could be relevant in materials science and catalysis (Suni et al., 2007).

Willgerodt–Kindler Transformation

Cyclohexyl phenyl ketone is involved in the Willgerodt–Kindler transformation, where it reacts with morpholine in the presence of sulfur. This transformation is facilitated by environmentally friendly ionic liquids, indicating the compound's role in green chemistry applications (Yadav et al., 2007).

Ionic Hydrogenation Reactions

The compound's involvement in ionic hydrogenation reactions in the presence of aluminum halides signifies its potential utility in organic synthesis, especially in the formation of saturated ketones (Koltunov et al., 2001).

Photoinitiation in Polymerization

Certain derivatives of cyclohexyl phenyl ketone serve as photoinitiators for both radical and cationic photopolymerizations under visible LED. This property is crucial for 3D printing technologies, where precise and controlled polymerization is necessary (Xu et al., 2020).

properties

IUPAC Name |

cyclohexyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQCUTWPJLACON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643400 | |

| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone | |

CAS RN |

898788-14-2 | |

| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)

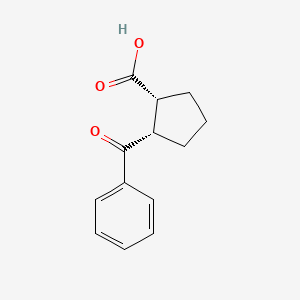

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)

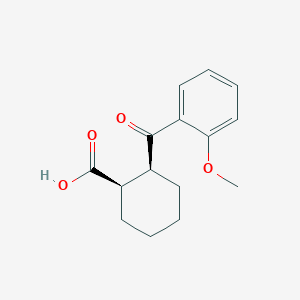

![cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368580.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)